molecular formula C11H18N2O3 B13780888 4,5-Bis(2-butenyloxy)-2-imidazolidinone CAS No. 91216-69-2

4,5-Bis(2-butenyloxy)-2-imidazolidinone

Cat. No.: B13780888
CAS No.: 91216-69-2
M. Wt: 226.27 g/mol
InChI Key: DZLBWVZPOJJFOH-GGWOSOGESA-N
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Description

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The unique structure of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one, featuring two but-2-enoxy groups, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidin-2-ones typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion

Industrial Production Methods

Industrial production of imidazolidin-2-ones often employs catalytic strategies to enhance efficiency and sustainability. Methods such as Lewis acid-catalyzed ring expansion of aziridines with isocyanates have been reported to yield enantiomerically pure imidazolidin-2-one derivatives in a one-step, highly efficient manner . These methods can be adapted for the large-scale production of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one.

Chemical Reactions Analysis

Types of Reactions

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is unique due to its specific substitution pattern with but-2-enoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91216-69-2

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+

InChI Key

DZLBWVZPOJJFOH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/COC1NC(=O)NC1OC/C=C/C

Canonical SMILES

CC=CCOC1C(NC(=O)N1)OCC=CC

Origin of Product

United States

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